molecular formula C23H28N6O3 B2919108 4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1172278-88-4

4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B2919108
CAS No.: 1172278-88-4
M. Wt: 436.516
InChI Key: SXTDNTHJJGYASK-UHFFFAOYSA-N
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Description

4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a synthetic small molecule provided for research and development purposes. This compound features a pyrimidine core, a structure frequently explored in medicinal chemistry due to its versatility in interacting with biological targets . The molecule is substituted with a 2-methylimidazole group and a 3,4-diethoxybenzoyl-piperazine moiety. Piperazine derivatives are common pharmacophores in bioactive compounds, and the inclusion of a diethoxybenzene ring may influence the compound's binding affinity and pharmacokinetic properties. Based on its structural features, this compound is of significant interest for investigating potential activity against various therapeutic targets. Pyrimidine and imidazole-containing structures are widely investigated as inhibitors for enzymes such as kinases . Similarly, piperazine derivatives are found in ligands for various G-protein coupled receptors (GPCRs) and other enzymes . Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for administration to humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-4-31-19-7-6-18(14-20(19)32-5-2)23(30)28-12-10-27(11-13-28)21-15-22(26-16-25-21)29-9-8-24-17(29)3/h6-9,14-16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTDNTHJJGYASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group and the imidazole ring. Common reagents used in these reactions include diethoxybenzoyl chloride, piperazine, and 2-methylimidazole. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can enhance cognitive functions .

Comparison with Similar Compounds

Structural Analog: 2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine (CAS 3884-60-4)

  • Substituents : A trimethoxybenzyl group replaces the diethoxybenzoyl-piperazine, and the pyrimidine lacks the 2-methylimidazole.
  • Absence of the imidazole ring may limit hydrogen-bonding interactions, affecting target binding affinity.
  • Molecular Formula : C₁₈H₂₄N₄O₃ (vs. C₂₁H₂₇N₇O₃ for the target compound).

Structural Analog: 4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS 2097937-07-8)

  • Substituents : A sulfonyl-linked methylimidazole and trifluoromethyl group replace the diethoxybenzoyl and 2-methylimidazole.
  • Key Differences :
    • The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxy groups in the target compound. This could alter metabolic stability and electronic interactions with targets .
    • The trifluoromethyl group enhances hydrophobicity and may improve blood-brain barrier penetration compared to the ethoxybenzoyl group.

Structural Analog: 4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine

  • Substituents : A chloro group and fluorophenyl-piperazine replace the diethoxybenzoyl-piperazine and 2-methylimidazole.

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyrimidine 3,4-Diethoxybenzoyl-piperazine, 2-Me-imidazole 437.49 g/mol Balanced lipophilicity, hydrogen-bonding potential
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine Pyrimidine Trimethoxybenzyl-piperazine 356.41 g/mol High lipophilicity, reduced solubility
4-{4-[(1-Me-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(CF₃)pyrimidine Pyrimidine Sulfonyl-Me-imidazole, CF₃ 380.35 g/mol Electron-withdrawing, metabolic stability
4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine Pyrimidine Chloro, fluorophenyl-piperazine 322.78 g/mol Electrophilic core, moderate lipophilicity

Research Findings and Implications

  • In contrast, sulfonyl or trifluoromethyl groups (e.g., CAS 2097937-07-8) may enhance metabolic resistance but reduce binding flexibility .
  • Solubility : The ethoxy groups in the target compound likely improve aqueous solubility compared to trimethoxybenzyl analogs (e.g., CAS 3884-60-4), which are more lipophilic .
  • Synthetic Accessibility : Piperazine-pyrimidine derivatives are synthetically versatile, but substituents like sulfonyl or trifluoromethyl groups (CAS 2097937-07-8) require specialized reagents, increasing complexity .

Biological Activity

The compound 4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

This structure features a piperazine ring and a pyrimidine core, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Notably, it has been identified as a potential PDE4 inhibitor , which plays a crucial role in inflammatory responses. PDE4 inhibitors are known to reduce the levels of pro-inflammatory cytokines and have been explored for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit antitumor properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, suggesting that it may induce apoptosis through the modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is highlighted by its ability to suppress TNF-α production. This action is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions .

Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity. This could be linked to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Study 1: PDE4 Inhibition

In a study focused on the inhibition of phosphodiesterase enzymes, the compound demonstrated significant PDE4 inhibitory activity, leading to reduced inflammation in animal models of asthma. The results indicated a dose-dependent response with a notable decrease in airway hyperresponsiveness .

Study 2: Antitumor Efficacy

A series of in vitro assays were conducted on various cancer cell lines (e.g., breast cancer, lung cancer). The results showed that compounds structurally related to this compound induced apoptosis and inhibited cell proliferation effectively .

Data Table: Biological Activities

Activity TypeMechanismReference
PDE4 InhibitionReduces inflammatory cytokines
AntitumorInduces apoptosis
AntimicrobialDisruption of bacterial membranes

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